molecular formula C22H30N6O5S B13825786 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one

Cat. No.: B13825786
M. Wt: 490.6 g/mol
InChI Key: TXUYMPCPOVUTBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one involves multiple steps. One common method includes the amidation of an aminopyrazole derivative with the appropriate benzoyl chloride, followed by cyclization mediated by hydrogen peroxide under basic conditions to form the pyrimidinone heterocycle ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is typically produced as a byproduct or impurity during the large-scale synthesis of sildenafil. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one is not well-documented, as it is primarily studied as an impurity. its structural similarity to sildenafil suggests it may interact with similar molecular targets, such as phosphodiesterase type 5 (PDE5). This interaction could potentially inhibit PDE5 activity, leading to increased levels of cyclic GMP and subsequent vasodilation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one is unique due to its specific structural modifications, which distinguish it from other PDE5 inhibitors. These modifications may influence its chemical reactivity and interactions with biological targets .

Properties

Molecular Formula

C22H30N6O5S

Molecular Weight

490.6 g/mol

IUPAC Name

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one

InChI

InChI=1S/C22H30N6O5S/c1-5-7-17-19-20(26(4)24-17)22(29)28(30)21(23-19)16-14-15(8-9-18(16)33-6-2)34(31,32)27-12-10-25(3)11-13-27/h8-9,14,28H,5-7,10-13H2,1-4H3

InChI Key

TXUYMPCPOVUTBF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C([NH+](C2=O)[O-])C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C

Origin of Product

United States

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